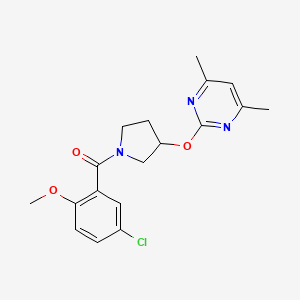

(5-Chloro-2-methoxyphenyl)(3-((4,6-dimethylpyrimidin-2-yl)oxy)pyrrolidin-1-yl)methanone

Description

Properties

IUPAC Name |

(5-chloro-2-methoxyphenyl)-[3-(4,6-dimethylpyrimidin-2-yl)oxypyrrolidin-1-yl]methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20ClN3O3/c1-11-8-12(2)21-18(20-11)25-14-6-7-22(10-14)17(23)15-9-13(19)4-5-16(15)24-3/h4-5,8-9,14H,6-7,10H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CLNYXFBJNVTFFG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=N1)OC2CCN(C2)C(=O)C3=C(C=CC(=C3)Cl)OC)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20ClN3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

361.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Synthesizing this compound typically involves multi-step organic synthesis techniques. The synthesis begins with the preparation of the core phenyl ring system, followed by stepwise introduction of the methoxy and chloro substituents. The pyrrolidinyl and pyrimidinyl components are introduced via selective reactions including nucleophilic substitution and condensation reactions, facilitated by specific catalysts under controlled temperatures and pressures.

Industrial Production Methods

Industrial production generally scales up the laboratory synthesis procedures. Batch reactors or continuous flow systems are utilized to maintain precise control over reaction conditions. Techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS) are employed to ensure product purity and yield optimization.

Chemical Reactions Analysis

Types of Reactions it Undergoes

Oxidation: : The compound can undergo oxidation to yield various oxidized derivatives.

Reduction: : Reduction reactions typically target the carbonyl group, converting it to alcohol derivatives.

Substitution: : Nucleophilic substitution reactions can modify the chloro or methoxy groups.

Common Reagents and Conditions

Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: : Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used as reducing agents.

Substitution: : Typical reagents include alkyl halides for alkylation and various nucleophiles for other substitutions.

Major Products Formed from These Reactions

Products from these reactions include alcohol derivatives from reduction, higher-order oxidized compounds, and various substituted derivatives from nucleophilic substitutions.

Scientific Research Applications

Anticancer Activity

Research indicates that compounds with similar structural motifs exhibit significant anticancer properties. For instance, derivatives containing pyrimidine rings have been shown to inhibit cell proliferation in various cancer cell lines, including breast and prostate cancers. The mechanism often involves the modulation of apoptosis pathways and inhibition of specific kinases involved in cancer progression .

Antimicrobial Properties

Compounds derived from pyrimidines are also noted for their antimicrobial activities. Studies have demonstrated that similar compounds can inhibit bacterial growth by disrupting cellular processes or inhibiting enzyme activity crucial for bacterial survival .

Neuroprotective Effects

Some studies suggest that compounds with a pyrrolidine structure may exhibit neuroprotective effects. This is particularly relevant in the context of neurodegenerative diseases like Alzheimer's, where modulation of neurotransmitter systems could provide therapeutic benefits .

Industrial Applications

Beyond medicinal uses, this compound has potential applications in the development of agrochemicals. Its structure suggests utility as a building block for synthesizing herbicides or pesticides that target specific biochemical pathways in plants or pests .

Anticancer Research

A study published in the Journal of Medicinal Chemistry explored the synthesis and biological evaluation of various derivatives based on the pyrimidine scaffold. Compounds similar to (5-Chloro-2-methoxyphenyl)(3-((4,6-dimethylpyrimidin-2-yl)oxy)pyrrolidin-1-yl)methanone showed promising results against multiple cancer cell lines, indicating their potential as lead compounds for drug development .

Antimicrobial Screening

In another study focusing on antimicrobial properties, derivatives were tested against Gram-positive and Gram-negative bacteria. The results indicated that modifications to the pyrimidine ring enhanced antibacterial activity significantly compared to unmodified structures .

Mechanism of Action

The compound's mechanism of action involves interaction with molecular targets such as enzymes and receptors. Its structural features allow it to fit into specific binding sites, altering the activity of these biological molecules. Pathways influenced by the compound include signal transduction pathways and metabolic pathways.

Comparison with Similar Compounds

Methanone Derivatives with Heterocyclic Substituents

Example Compounds :

- 7a: (5-Amino-3-hydroxy-1H-pyrazol-1-yl)(2,4-diamino-3-cyanothiophene-5-yl)methanone

- 7b: (5-Amino-3-hydroxy-1H-pyrazol-1-yl)(ethyl 2,4-diaminothiophene-5-yl-3-carboxylate)methanone

Key Differences :

- The target compound’s pyrimidine-pyrrolidine system may confer greater hydrogen-bonding capacity compared to the thiophene-pyrazole systems in 7a/7b.

- The chloro-methoxyphenyl group enhances lipophilicity, whereas 7a/7b’s amino and cyano groups increase polarity.

Pyridine vs. Pyrimidine Derivatives

Example Compound :

- (3,6-Dichloro-5-methoxypyridin-2-yl)methanol (Catalog entry)

| Feature | Target Compound | Pyridine Derivative |

|---|---|---|

| Heterocycle | Pyrimidine (2 N atoms) | Pyridine (1 N atom) |

| Functional Group | Methanone | Methanol |

| Solubility | Likely moderate lipophilicity | Higher polarity (due to –OH) |

Key Differences :

- The methanone group reduces solubility in aqueous media relative to the methanol-substituted pyridine derivative.

Pyrimidine-Containing Bioactive Compounds

Example Compound :

- Methyl 4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)thiophene-2-carboxylate (Example 62)

Key Differences :

- The target’s pyrrolidine linker may improve adaptability to binding pockets, whereas Example 62’s rigid chromenone system prioritizes planar interactions.

- Fluorine substituents in Example 62 enhance metabolic stability, a feature absent in the target compound.

Biological Activity

(5-Chloro-2-methoxyphenyl)(3-((4,6-dimethylpyrimidin-2-yl)oxy)pyrrolidin-1-yl)methanone, also known by its CAS number 2097857-75-3, is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.

- Molecular Formula : C19H23ClN4O3

- Molecular Weight : 390.9 g/mol

- Structure : The compound features a chloro-substituted methoxyphenyl group and a pyrrolidine moiety linked to a dimethylpyrimidine derivative, suggesting potential interactions with various biological targets.

The biological activity of this compound can be attributed to its structural components which allow it to interact with specific biological pathways:

- Inhibition of Enzymatic Activity : Preliminary studies suggest that the compound may inhibit certain enzymes involved in metabolic pathways. For instance, compounds with similar structures have shown inhibition against tyrosinase and other key enzymes involved in cell signaling and metabolism .

- Antimicrobial Activity : There is evidence indicating that derivatives of pyrimidine compounds exhibit antimicrobial properties. The presence of the pyrimidine ring in this compound suggests potential efficacy against various bacterial strains, including resistant strains like Staphylococcus aureus and Escherichia coli .

- Anticancer Potential : Some studies have indicated that compounds with similar scaffolds can induce apoptosis in cancer cells by modulating signaling pathways associated with cell survival and proliferation . The specific interactions of this compound with cancer cell lines remain to be fully elucidated.

Biological Activity Data

| Biological Activity | Reference |

|---|---|

| Antimicrobial (S. aureus) | |

| Enzyme Inhibition (Tyrosinase) | |

| Anticancer (Cell Line Studies) |

Case Studies

- Antimicrobial Efficacy : A study investigated the antimicrobial properties of various pyrimidine derivatives, including those structurally related to the target compound. Results demonstrated significant inhibition against Gram-positive bacteria, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics like ampicillin .

- Enzyme Inhibition Studies : In a series of experiments aimed at assessing the enzyme inhibitory potential of similar compounds, results indicated that certain modifications in the pyrimidine ring enhanced inhibitory activity against key metabolic enzymes, suggesting a promising avenue for further research on this compound .

- Cancer Cell Line Research : Research involving cancer cell lines treated with structurally analogous compounds revealed induction of apoptosis through caspase activation pathways, highlighting the potential for developing new therapeutic agents based on this chemical structure .

Q & A

Q. How can computational methods predict off-target interactions?

- Answer:

- Pharmacophore Modeling: Map electrostatic/hydrophobic features to predict binding to unrelated targets (e.g., GPCRs).

- Machine Learning: Train models on chemical databases (e.g., PubChem) to flag potential toxicity risks .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.